2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide
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Overview
Description
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a cyclopentyl group . The benzo[d][1,3]dioxol-5-yl group is a common motif in many bioactive molecules . Isoxazole rings are found in various pharmaceuticals and exhibit diverse biological activities . The cyclopentyl group is a common substituent in medicinal chemistry, often used to improve metabolic stability .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or nitrile oxide cycloaddition . The benzo[d][1,3]dioxol-5-yl group could potentially be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl group, the isoxazole ring, and the cyclopentyl group . These groups would likely confer distinct chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the isoxazole ring and the benzo[d][1,3]dioxol-5-yl group . The isoxazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the isoxazole ring could potentially increase the compound’s polarity .Scientific Research Applications
Gold-Catalyzed Cycloaddition Reactions
One notable application is in the field of organic synthesis, where benzo[d]isoxazoles, a core component similar to the target compound, are used as novel nucleophiles in gold-catalyzed cycloaddition reactions. These reactions provide chemoselective access to polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, illustrating the compound's utility in synthesizing complex heterocyclic structures (Xu et al., 2018).
Tandem Palladium-Catalyzed Processes
Another application involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, leading to the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This process highlights the potential of related compounds in facilitating complex transformations, contributing to the development of novel heterocyclic compounds with potential pharmacological activities (Gabriele et al., 2006).
Precursors for Heterocyclic Synthesis
Furthermore, compounds structurally related to the target molecule serve as precursors in the synthesis of diverse heterocyclic compounds. For instance, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide has been identified as an interesting precursor for the preparation of a series of 3,5-disubstituted benzoxazoles, demonstrating its significance in medicinal chemistry for generating pharmacologically active heterocycles (Khodot & Rakitin, 2022).
Antimicrobial Activity
The antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, synthesized through 1,3-dipolar cycloaddition reactions, showcases the application of these compounds in discovering new antimicrobial agents. This research underscores the potential of utilizing these structures for the development of novel therapeutics targeting resistant bacterial strains (Rezki, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(18-12-3-1-2-4-12)9-13-8-15(23-19-13)11-5-6-14-16(7-11)22-10-21-14/h5-8,12H,1-4,9-10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHWECZDPUBXCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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